Cas no 1803587-37-2 ((2-bromo-5-nitrophenyl)hydrazine dihydrochloride)

(2-bromo-5-nitrophenyl)hydrazine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (2-Bromo-5-nitrophenyl)hydrazine Dihydrochloride
- (2-bromo-5-nitrophenyl)hydrazine dihydrochloride
-
- MDL: MFCD28714512
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-204389-2.5g |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
Enamine | EN300-204389-5.0g |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 5g |
$2277.0 | 2023-06-03 | |
TRC | B674113-10mg |
(2-Bromo-5-nitrophenyl)hydrazine Dihydrochloride |
1803587-37-2 | 10mg |
$ 50.00 | 2022-06-01 | ||
Enamine | EN300-204389-0.05g |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
Aaron | AR01BA0B-500mg |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 500mg |
$452.00 | 2025-02-09 | |
Enamine | EN300-204389-5g |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 5g |
$2277.0 | 2023-09-16 | |
Aaron | AR01BA0B-10g |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 10g |
$4667.00 | 2023-12-14 | |
A2B Chem LLC | AW04703-50mg |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 50mg |
$227.00 | 2024-04-20 | |
Aaron | AR01BA0B-2.5g |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 2.5g |
$1139.00 | 2025-02-09 | |
Aaron | AR01BA0B-1g |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride |
1803587-37-2 | 95% | 1g |
$595.00 | 2025-02-09 |
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
(2-bromo-5-nitrophenyl)hydrazine dihydrochlorideに関する追加情報
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride and Its Significance in Modern Chemical Biology
(2-bromo-5-nitrophenyl)hydrazine dihydrochloride, with the CAS number 1803587-37-2, is a compound of significant interest in the field of chemical biology. This compound, characterized by its bromo and nitro substituents on a phenyl ring conjugated with a hydrazine moiety, has garnered attention due to its versatile applications in pharmaceutical research and molecular chemistry. The dihydrochloride salt form enhances its solubility, making it a valuable reagent in various biochemical assays and synthetic protocols.
The structural features of (2-bromo-5-nitrophenyl)hydrazine dihydrochloride make it a potent intermediate in the synthesis of heterocyclic compounds and pharmacologically active molecules. The presence of both bromo and nitro groups provides multiple sites for further functionalization, enabling chemists to tailor the compound for specific biological targets. Recent studies have highlighted its role in the development of novel antimicrobial agents, where the hydrazine group participates in redox reactions that disrupt bacterial cell wall synthesis.
In the realm of drug discovery, (2-bromo-5-nitrophenyl)hydrazine dihydrochloride has been explored as a precursor in the synthesis of kinase inhibitors. The nitro group can be reduced to an amine, which can then be incorporated into more complex structures designed to modulate protein-protein interactions. This approach has shown promise in preclinical trials for targeting cancers and inflammatory diseases. The bromo group, on the other hand, can undergo cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, expanding the compound's utility in constructing biaryl motifs prevalent in many therapeutic agents.
Advances in computational chemistry have further enhanced the understanding of (2-bromo-5-nitrophenyl)hydrazine dihydrochloride's reactivity. Molecular modeling studies indicate that the compound exhibits strong electron-withdrawing effects due to the nitro group, which can influence its interaction with biological targets. These insights have guided the optimization of synthetic routes to improve yield and selectivity. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing derivatives of this compound, providing critical data for structure-activity relationship studies.
The hydrazine moiety in (2-bromo-5-nitrophenyl)hydrazine dihydrochloride is particularly noteworthy for its ability to form stable complexes with transition metals. These metal complexes have been investigated for their catalytic properties in organic transformations, as well as their potential applications in medicinal chemistry. For instance, palladium complexes derived from this compound have demonstrated efficacy in cross-coupling reactions that are otherwise challenging to achieve under standard conditions.
Recent research has also explored the photophysical properties of derivatives of (2-bromo-5-nitrophenyl)hydrazine dihydrochloride. The nitro group's ability to absorb light at different wavelengths makes it a candidate for use in photoactivatable probes and sensors. These probes can be designed to report on cellular processes such as oxidative stress or enzyme activity, offering new tools for diagnostic applications. The bromo group can be used to introduce photoaffinity labels, enabling targeted modifications at specific sites within biological molecules.
In conclusion, (2-bromo-5-nitrophenyl)hydrazine dihydrochloride (CAS no. 1803587-37-2) represents a multifaceted compound with broad implications in chemical biology and pharmaceutical development. Its unique structural features and reactivity profile make it a valuable asset for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance is likely to grow, driving innovation across multiple disciplines.
1803587-37-2 ((2-bromo-5-nitrophenyl)hydrazine dihydrochloride) 関連製品
- 37455-55-3(4-Methyl-2-propyl-1H-imidazole)
- 2228991-36-2(2-[1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid)
- 1216875-57-8(N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)
- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)
- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)
- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)
- 1156525-76-6(methyl 3-(methyl(pentan-3-yl)amino)propanoate)
- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)
- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)
- 2228928-06-9(1,5-dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)




